![molecular formula C18H22ClN5O B11513833 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11513833.png)
6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group, a cyclohexenyl ethyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the chloro group, and finally the attachment of the cyclohexenyl ethyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-2,4-diamine: Shares a similar structure but with a pyridine ring instead of a triazine ring.
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A cyclohexene derivative with different functional groups.
Properties
Molecular Formula |
C18H22ClN5O |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H22ClN5O/c1-25-15-9-7-14(8-10-15)21-18-23-16(19)22-17(24-18)20-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
DBUVUOFTPFPHOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11513755.png)
![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513761.png)
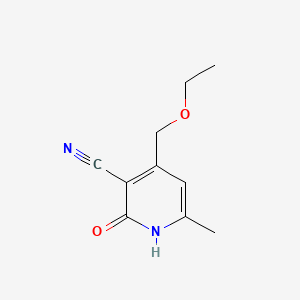
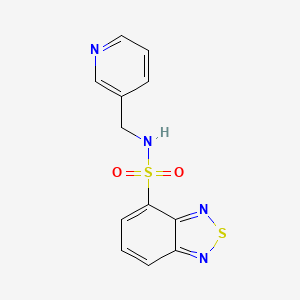
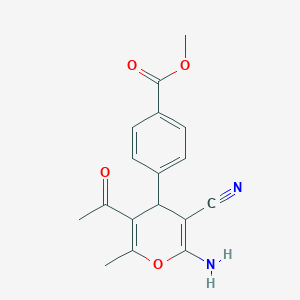
![5-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]-2-hydroxybenzoic acid](/img/structure/B11513783.png)
![2-chloro-4-{(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate](/img/structure/B11513784.png)
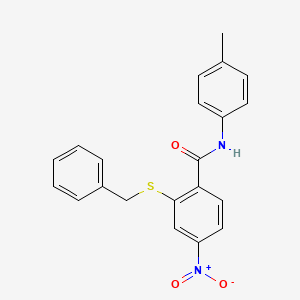
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11513793.png)
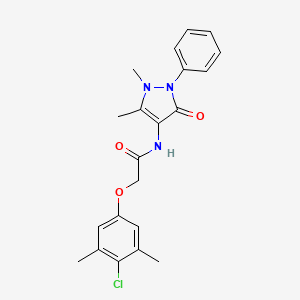
![(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B11513811.png)
![1-{[3-(Acetyloxy)propyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11513813.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11513816.png)
![7-[3-[(5-Keto-3,3-dimethyl-cyclohexen-1-yl)amino]propyl]-1,3-dimethyl-xanthine](/img/structure/B11513831.png)
